(2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide
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Overview
Description
(2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is a complex organic compound with a unique structure that includes a pyrido[1,2-A]pyrimidin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide typically involves multi-step organic reactions. The starting materials often include benzylamine, cyanoacetic acid, and phenoxy-substituted pyrido[1,2-A]pyrimidin derivatives. The reaction conditions usually require the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and phenoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper complexes), and specific oxidizing or reducing agents (e.g., potassium permanganate, sodium borohydride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Mechanism of Action
The mechanism of action of (2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure but different functional groups.
Lemon Balm (Rosmarinic Acid): Contains phenolic compounds with antioxidant properties.
Uniqueness
What sets (2E)-N-Benzyl-2-cyano-3-{4-oxo-2-phenoxy-4H-pyrido[1,2-A]pyrimidin-3-YL}prop-2-enamide apart is its unique combination of functional groups and the pyrido[1,2-A]pyrimidin core. This structure provides it with distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C25H18N4O3 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enamide |
InChI |
InChI=1S/C25H18N4O3/c26-16-19(23(30)27-17-18-9-3-1-4-10-18)15-21-24(32-20-11-5-2-6-12-20)28-22-13-7-8-14-29(22)25(21)31/h1-15H,17H2,(H,27,30)/b19-15+ |
InChI Key |
SEJQXDBUPMIKQS-XDJHFCHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)C#N |
Origin of Product |
United States |
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